![molecular formula C10H10N2O3 B3157388 2-(2-Aminoethoxy)isoindoline-1,3-dione CAS No. 848980-29-0](/img/structure/B3157388.png)
2-(2-Aminoethoxy)isoindoline-1,3-dione
Overview
Description
“2-(2-Aminoethoxy)isoindoline-1,3-dione” is a compound with the molecular formula C10H10N2O2 . It is a member of the isoindolines family, which are present in a wide array of bioactive molecules .
Synthesis Analysis
Isoindolines and their derivatives can be synthesized using various pathways . A green synthesis technique has been developed for isoindolines/dioxoisoindolines, which involves simple heating and relatively quick solventless reactions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an average mass of 190.199 Da and a monoisotopic mass of 190.074234 Da .Chemical Reactions Analysis
Isoindolines and their derivatives have been synthesized using various pathways . These compounds are derived from analogs of important biogenic amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular formula C10H10N2O2, average mass of 190.199 Da, and monoisotopic mass of 190.074234 Da .Scientific Research Applications
2-(2-Aminoethoxy)isoindoline-1,3-dione has been used in a variety of research applications, including the synthesis of drugs, peptides, and other organic compounds. It has also been used in the synthesis of complex natural products, such as alkaloids, terpenoids, and steroids. Additionally, this compound can be used to modify proteins, carbohydrates, and nucleic acids.
Mechanism of Action
Target of Action
The primary targets of 2-(2-Aminoethoxy)isoindoline-1,3-dione are the dopamine receptor D3 and acetylcholinesterase (AChE) . The dopamine receptor D3 plays a crucial role in the regulation of mood, reward, and addiction, and its modulation suggests a potential application as antipsychotic agents . Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses, thus terminating nerve transmission .
Mode of Action
This compound interacts with its targets by modulating their activity. It modulates the dopamine receptor D3, which could potentially be used as antipsychotic agents . Furthermore, it exerts a good competitive inhibition on AChE , which could increase the levels of acetylcholine, a neurotransmitter associated with memory and learning.
Biochemical Pathways
Its modulation of the dopamine receptor d3 suggests it may affect dopaminergic pathways, which are involved in mood regulation and reward processing . Its inhibition of AChE suggests it may influence cholinergic pathways, which are crucial for memory and learning .
Pharmacokinetics
Its potential as a therapeutic agent suggests it may have favorable adme properties that allow it to reach its targets in the body and exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action include modulation of the dopamine receptor D3, potentially leading to antipsychotic effects . Its inhibition of AChE could lead to increased levels of acetylcholine, potentially improving memory and learning .
Advantages and Limitations for Lab Experiments
2-(2-Aminoethoxy)isoindoline-1,3-dione is a highly reactive compound and is known to undergo a variety of reaction mechanisms. This makes it an ideal reagent for many organic synthesis reactions. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is a highly toxic compound and should be handled with caution.
Future Directions
2-(2-Aminoethoxy)isoindoline-1,3-dione has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. Future research should focus on further exploring the potential of this compound in these areas. Additionally, further research should be conducted to determine the potential of this compound as a therapeutic agent. Finally, future research should focus on the development of methods to improve the safety and efficacy of this compound in laboratory experiments.
Safety and Hazards
properties
IUPAC Name |
2-(2-aminoethoxy)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVBSJGGYUFBKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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